2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
CAS No.: 934765-77-2
Cat. No.: VC2570979
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934765-77-2 |
|---|---|
| Molecular Formula | C10H11ClN2 |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H |
| Standard InChI Key | XPMAEZUJWDSWJS-UHFFFAOYSA-N |
| SMILES | C1C(CC2=C1C=CC(=C2)C#N)N.Cl |
| Canonical SMILES | C1C(CC2=C1C=CC(=C2)C#N)N.Cl |
Introduction
Chemical Structure and Properties
Chemical Identifiers
The compound can be identified through various systematic naming conventions and identifier systems used in chemical databases and literature. These identifiers allow for unambiguous recognition of the compound across different research platforms and publications.
Table 1: Chemical Identifiers of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 934765-77-2 |
| Molecular Formula | C₁₀H₁₁ClN₂ |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
| Standard InChIKey | XPMAEZUJWDSWJS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2=C1C=CC(=C2)C#N)N.Cl |
| PubChem Compound ID | 67160068 |
| EC Number | 820-545-5 |
The compound is clearly distinct from the free base form (1H-Indene-5-carbonitrile, 2-amino-2,3-dihydro-), which has a PubChem CID of 12147688 and a molecular weight of 158.20 g/mol without the hydrochloride component .
Synthesis and Chemical Reactions
Chemical Reactivity
The compound contains several reactive sites that could participate in various chemical transformations:
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The amino group at the 2-position can undergo typical amine reactions such as acylation, alkylation, and reductive amination.
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The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form primary amines.
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The aromatic ring system can participate in electrophilic aromatic substitution reactions.
These reactive sites provide opportunities for the synthesis of structural analogs with potentially modified biological activities, which is particularly important for structure-activity relationship studies in drug discovery programs targeting DDR1 or related proteins.
Biological Activity and Mechanism of Action
DDR1 Inhibition
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has been identified as a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and extracellular matrix remodeling. The compound demonstrates high affinity binding to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibits its kinase activity with an IC50 value of 14.9 nM.
Table 2: Biological Activity Profile of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
| Parameter | Value | Target |
|---|---|---|
| Binding Affinity (Kd) | 5.9 nM | DDR1 |
| Enzyme Inhibition (IC50) | 14.9 nM | DDR1 kinase activity |
This high-affinity binding disrupts collagen-induced DDR1 signaling pathways that are crucial for epithelial-mesenchymal transition (EMT) and cancer cell metastasis, suggesting potential applications in cancer therapy. The selectivity for DDR1 over other kinases is a notable feature that could reduce off-target effects in potential therapeutic applications.
| Hazard Statement | Description | Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin | Acute toxicity, dermal |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects, particularly related to skin contact, ingestion, inhalation, and eye exposure .
Research Applications and Future Directions
Current Research Applications
The selective DDR1 inhibition properties of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride make it valuable for various research applications:
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As a pharmacological tool to study DDR1-mediated signaling pathways.
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In cancer research to investigate the role of DDR1 in tumor progression and metastasis.
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For developing structure-activity relationships to design more potent or selective DDR1 inhibitors.
These applications contribute to a better understanding of DDR1 biology and its role in various disease processes, potentially leading to novel therapeutic strategies.
Future Research Directions
Several promising research directions could further explore the properties and applications of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride:
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Detailed structural studies of the compound-DDR1 interaction to understand binding mechanisms.
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Development of structural analogs with improved potency, selectivity, or pharmacokinetic properties.
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Preclinical studies to evaluate its efficacy in relevant disease models, particularly cancer and fibrotic disorders.
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Investigation of combination therapies with established treatments to enhance therapeutic outcomes.
These research directions could potentially lead to improved understanding of DDR1 biology and the development of novel therapeutic agents targeting DDR1-dependent diseases.
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